Product packaging for beta-D-Galactopyranoside,3beta,5alpha,15beta,25R)-2,15-dihydroxyspirostan-3-yl O-beta-D-glucopyranosyl-(1.fwdarw.3)-O-beta-D-galactopyranosyl-(1.fwdarw.2)-O-[beta-D-xylopyranosyl-(1.fwdarw.3)]-O-beta-D-glucopyranosyl-(1.fwdarw.4)-(Cat. No.:CAS No. 11024-24-1)

beta-D-Galactopyranoside,3beta,5alpha,15beta,25R)-2,15-dihydroxyspirostan-3-yl O-beta-D-glucopyranosyl-(1.fwdarw.3)-O-beta-D-galactopyranosyl-(1.fwdarw.2)-O-[beta-D-xylopyranosyl-(1.fwdarw.3)]-O-beta-D-glucopyranosyl-(1.fwdarw.4)-

Cat. No.: B1670571
CAS No.: 11024-24-1
M. Wt: 1229.3 g/mol
InChI Key: UVYVLBIGDKGWPX-UHFFFAOYSA-N
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Description

Digitonin is a steroidal saponin glycoside obtained from the foxglove plant, Digitalis purpurea . As a mild, non-ionic detergent, it is an essential tool in biochemical research for its unique ability to interact with cholesterol and selectively permeabilize cellular membranes . Its core research value lies in its specific mechanism of action: digitonin forms stable, water-insoluble 1:1 complexes with cholesterol . This interaction allows researchers to selectively solubilize the plasma membrane without disrupting the membranes of intracellular organelles, which typically have lower cholesterol content, making it ideal for the preparation of cytosolic fractions and the isolation of intact organelles like mitochondria . Beyond membrane preparation, digitonin's applications are extensive. It is widely used to solubilize membrane proteins while preserving their native oligomeric structure, a critical step for downstream biochemical analysis . Furthermore, its strong lytic activity is leveraged in cholesterol quantification assays and in studying the role of cholesterol in membrane organization . Emerging preclinical research highlights its potential in cancer research, where digitonin has demonstrated cytotoxicity and the ability to inhibit proliferation, migration, and invasion in gastric cancer cells by targeting key pathways and proteins such as HSP90AA1 and NFKB1 . It also shows promise in reversing multidrug resistance by competitively inhibiting P-glycoprotein (P-gp)-mediated drug efflux, thereby enhancing the intracellular retention of chemotherapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H92O29 B1670571 beta-D-Galactopyranoside,3beta,5alpha,15beta,25R)-2,15-dihydroxyspirostan-3-yl O-beta-D-glucopyranosyl-(1.fwdarw.3)-O-beta-D-galactopyranosyl-(1.fwdarw.2)-O-[beta-D-xylopyranosyl-(1.fwdarw.3)]-O-beta-D-glucopyranosyl-(1.fwdarw.4)- CAS No. 11024-24-1

Properties

IUPAC Name

2-[2-[2-[6-(3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

UVYVLBIGDKGWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C56H92O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIGITONIN
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Molecular Weight

1229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Crystals or white powder. (NTP, 1992), Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Digitonin
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Solubility

Forms soapy suspension (NTP, 1992)
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CAS No.

11024-24-1
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Record name .beta.-D-Galactopyranoside, (2.alpha.,3.beta.,5.alpha.,15.beta.,25R)-2,15-dihydroxyspirostan-3-yl O-.beta.-D-glucopyranosyl-(1.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-[.beta.-D-xylopyranosyl-(1.fwdarw.3)]-O-.beta.-D-glucopyranosyl-(1.fwdarw.4)-
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Melting Point

446 to 464 °F (Decomposes) (NTP, 1992)
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Molecular Mechanisms of Digitonin Membrane Interactions

Selective Permeabilization Profile of Digitonin Across Different Cellular Membranes

A hallmark characteristic of digitonin is its capacity for selective membrane permeabilization. This selectivity is fundamentally governed by the differential distribution and concentration of cholesterol across various cellular membranes within eukaryotic cells fishersci.seciteab.com. Digitonin preferentially targets and permeabilizes cholesterol-rich membranes, most notably the plasma membrane, while leaving cholesterol-poor intracellular organelle membranes largely intact fishersci.sewikipedia.orgciteab.com.

At optimized, lower concentrations, digitonin induces a controlled increase in membrane permeability, allowing the passage of cytosolic contents without causing complete lysis or disruption of the entire cell fishersci.senih.gov. This property is particularly useful in experimental settings where researchers aim to access intracellular components or introduce molecules into the cytosol while preserving the integrity and function of organelles. However, it is crucial to note that excessive digitonin concentrations can lead to the permeabilization of even cholesterol-poor membranes, underscoring the importance of precise concentration control in experimental protocols.

Differential Cholesterol Content and Permeabilization Thresholds of Plasma vs. Organelle Membranes

The selective permeabilization by digitonin is a direct consequence of the varying cholesterol content among different cellular membranes. The plasma membrane of eukaryotic cells is characterized by a high concentration of cholesterol, typically accounting for approximately 65-80% of the total free cellular cholesterol. This high cholesterol content makes the plasma membrane highly susceptible to digitonin's pore-forming action fishersci.sewikipedia.orgciteab.com.

In contrast, the membranes of intracellular organelles, such as the endoplasmic reticulum (ER), Golgi apparatus, peroxisomes, mitochondria, and lysosomes, possess significantly lower cholesterol levels fishersci.seciteab.com. For instance, mitochondrial membranes have a notably lower cholesterol content compared to the plasma membrane, and their functional integrity is largely preserved at digitonin concentrations that effectively permeabilize the plasma membrane wikipedia.org. The inner mitochondrial membrane, in particular, is rich in cardiolipin, a lipid that digitonin does not interact with, further contributing to its resistance to permeabilization wikipedia.orgnih.gov. Similarly, lysosomal membranes can remain intact even after the plasma membrane has been permeabilized by digitonin wikipedia.org.

The permeabilization threshold for digitonin is directly correlated with the cholesterol content of the membrane; membranes with higher cholesterol concentrations are more susceptible to digitonin-induced lysis. This differential sensitivity allows for the selective isolation of cytosolic components or the study of organelle function in a semi-intact cellular environment. The table below illustrates the typical cholesterol to phospholipid (Chol/PL) molar ratios observed in various cellular membranes and their corresponding susceptibility to digitonin permeabilization.

Table 1: Cholesterol Content and Digitonin Permeabilization Profile of Mammalian Cellular Membranes

Membrane TypeTypical Cholesterol/Phospholipid (Chol/PL) Molar RatioRelative Cholesterol ContentDigitonin Permeabilization Susceptibility
Plasma Membrane0.1 – 0.5NormalHigh
Erythrocyte Plasma Membrane~1HighVery High
Myelin Membranes~1HighVery High
Endoplasmic Reticulum (ER)0 – 0.1LowLow (Resistant at PM-permeabilizing conc.)
Golgi Apparatus0 – 0.1LowLow (Resistant at PM-permeabilizing conc.)
Mitochondria0 – 0.1LowLow (Resistant at PM-permeabilizing conc.)
Peroxisomes0 – 0.1LowLow (Resistant at PM-permeabilizing conc.)
Autophagosomes0 – 0.1LowLow (Resistant at PM-permeabilizing conc.)
LysosomesLow (specific ratio not provided, but resistant)LowLow (Resistant at PM-permeabilizing conc.)
Lens Fiber Cells (from eye)>1Very HighExtremely High

Methodological Applications of Digitonin in Cellular and Molecular Research

Targeted Plasma Membrane Permeabilization Techniques

Digitonin's selective permeabilization of the plasma membrane, while preserving the integrity of intracellular organelles, is a cornerstone of many cellular and molecular studies. This specificity arises from digitonin's high affinity for cholesterol, a lipid abundant in the plasma membrane but present in lower concentrations in most organelle membranes, such as those of mitochondria and lysosomes agscientific.combioblast.atfrontiersin.orgnsf.govoroboros.atebi.ac.uk.

Optimization of Digitonin Concentration for Controlled Permeabilization

Achieving controlled and selective plasma membrane permeabilization with digitonin necessitates careful optimization of its concentration. The optimal digitonin concentration is highly variable and depends on several factors, including the specific cell type, cell concentration, and even variability between different batches of the natural product digitonin bioblast.atoroboros.atnih.govepicypher.com.

The mechanism involves digitonin binding to cholesterol, forming complexes that disrupt the membrane structure and create temporary pores ebi.ac.ukguidechem.com. Insufficient digitonin concentrations may not produce enough pores for effective permeabilization, while excessive amounts can lead to irreversible cell damage, lysis, or even permeabilization of intracellular membranes, including the mitochondrial outer membrane frontiersin.orgnsf.govoroboros.atnih.govepicypher.comguidechem.comnih.govumich.edu.

Researchers employ various methods to determine the optimal digitonin concentration. Stepwise titration, often monitored by respirometry, is a common approach where increasing concentrations of digitonin are added to cells, and the resulting changes in respiration or leakage of cytosolic markers are observed bioblast.atoroboros.atresearchgate.netresearchgate.net. For instance, in respirometric tests, permeabilization is indicated by an increase in respiration as substrates become available to mitochondria, reaching a plateau at full permeabilization oroboros.atresearchgate.net. Leakage of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) or the uptake of dyes like Trypan Blue can also be quantified to assess plasma membrane integrity epicypher.comumich.eduresearchgate.net.

Examples of optimal digitonin concentrations reported in various cell types include:

MCF-7 cells: 15-18 µg/mL for plasma membrane permeabilization while leaving lysosomes intact researchgate.net.

K562 cells: 0.01% digitonin was found to be the minimum concentration to permeabilize >95% of cells epicypher.com.

HeLa cells: Concentrations around 25 µM have been used for permeabilization with minimal disruption of intracellular structures nih.gov.

Human neutrophils: 10 µg/mL was selected as optimal for routine permeabilization umich.edu.

A typical optimal concentration for selective plasma membrane permeabilization is reported as 5 µg/mL (4.05 µM) bioblast.at.

The goal of optimization is to find the lowest possible digitonin concentration that provides efficient plasma membrane permeabilization while preserving the structural and functional integrity of internal cellular components frontiersin.orgnsf.govnih.govguidechem.comnih.gov.

Applications in Immunofluorescence and Immunocytochemistry Experiments

Compared to harsher detergents like Triton X-100, digitonin offers the advantage of preserving the integrity of intracellular organelles and membrane-associated proteins, making it particularly suitable for studies requiring the visualization of specific subcellular compartments guidechem.comresearchgate.netantibodies.comnih.govbiorxiv.org. This selective action allows researchers to accurately visualize the location and distribution of molecules using fluorescence labeling guidechem.com.

Specific applications in IF and ICC include:

Targeting Intracellular Antigens: Digitonin facilitates the access of antibodies to antigens located within the cytoplasm or other organelles antibodies.combio-rad-antibodies.com.

Nuclear Antigens: Digitonin can be used to permeabilize the plasma membrane while leaving the nuclear membrane intact, allowing for studies of nuclear proteins researchgate.netnih.gov. However, higher concentrations might be needed to permeabilize nuclear envelopes for certain nuclear antigens nih.gov.

Membrane Proteins: It is valuable for studying membrane proteins, which play critical roles in cell communication, transport, and signal transduction guidechem.com.

Glycolipid Antigens: Digitonin has been successfully applied for immunofluorescent staining of endogenous glycolipid antigens in brain sections, where other detergents might disrupt immunoreactivity nih.gov.

Digitonin permeabilization protocols are integrated into various immunolabeling workflows, including direct immunofluorescence staining of intracellular antigens for flow cytometry bio-rad-antibodies.com and double immunostaining experiments abcam.comnih.gov. The concentration and incubation time of digitonin should be optimized for each specific cell type and target antigen to achieve optimal results antibodies.comabcam.com.

Facilitated Intracellular Delivery of Probes, Antibodies, and Enzymes

Digitonin's ability to create transient pores in the plasma membrane makes it an effective tool for the facilitated intracellular delivery of various molecules, including probes, antibodies, and enzymes, that are otherwise impermeable to the cell ebi.ac.ukguidechem.com. This controlled permeabilization allows for the introduction of exogenous molecules into the cytoplasm while largely maintaining the integrity of intracellular organelles guidechem.com.

Probes: Digitonin-facilitated delivery enables the introduction of imaging probes for single-cell analysis. For example, it has been used for the intracellular delivery of fluorescent dyes like PBFI for measuring intracellular potassium concentrations, as PBFI is naturally cell-impermeable nih.gov. It has also been employed for delivering cyclic peptide-based probes to analyze intracellular AKT signaling activities in suspension cells ebi.ac.uk.

Antibodies: In techniques like CUT&RUN and CUT&Tag, digitonin permeabilization is crucial for allowing antibodies and enzymes to enter intact cells and bind to their specific targets epicypher.com. This enables researchers to study chromatin interactions and protein-DNA binding.

Enzymes: Digitonin permeabilization allows for the measurement of compartmented enzyme activities within mammalian cells. It has been shown that enzymes can be measured directly in cell suspensions permeabilized by digitonin, providing a simpler alternative to more complicated sonication methods nih.gov. For instance, it can differentiate between mitochondrial and extramitochondrial enzyme activities nih.gov.

Other Molecules: Digitonin can also facilitate the uptake of other drugs, potentially leading to synergistic potentiation when combined with certain therapeutic agents ebi.ac.uk.

The controlled nature of digitonin permeabilization ensures that the delivery of these molecules occurs without widespread cellular damage, making it suitable for functional studies where the intracellular environment needs to be largely preserved guidechem.com.

Studies of Nuclear Import, Export, and Subnuclear Trafficking Mechanisms

Digitonin-permeabilized cells are a powerful model system for investigating nuclear import, export, and subnuclear trafficking mechanisms. This technique selectively permeabilizes the plasma membrane, allowing for the exchange of soluble cytoplasmic components with the external medium, while crucially maintaining the structural and functional integrity of the nucleus and its envelope nih.govembopress.orgresearchgate.net. This preservation of the nuclear compartment in a state competent for signal-dependent translocation through the nuclear pore complex (NPC) is vital for studying nucleocytoplasmic transport nih.govresearchgate.net.

The system enables researchers to manipulate the cytosolic environment by adding or removing specific factors, thereby dissecting the roles of various soluble and NPC-associated proteins in nuclear transport nih.govresearchgate.net. It has been instrumental in identifying transport factors required for the movement of specific molecules and examining nuclear transport under controlled conditions researchgate.net.

Key applications include:

Glucocorticoid Receptor (GR) Trafficking: Digitonin-permeabilized cells have been extensively used to probe the mechanism of hormone-regulated nuclear import and export of glucocorticoid receptors (GR) nih.govnih.govpsu.edu. Studies have shown that GRs, after releasing from chromatin, can collect in a distinct subnuclear compartment that serves as a putative nuclear export staging area, and can recycle to chromatin upon rebinding hormone without requiring transit through the cytoplasm nih.gov. The export of GR from the nucleus appears to be an active, ATP-dependent process, and some aspects of GR export may be influenced by protein tyrosine phosphorylation psu.edu.

Nuclear Pore Complex (NPC) Function: The system allows for detailed analysis of the NPC's role in accommodating both inward and outward trafficking of macromolecules nih.govnih.gov.

Studies of Shuttling Proteins: Digitonin-permeabilized cells have been used to examine the subcellular trafficking of shuttling pre-mRNA-binding proteins, such as the hnRNP K protein, and to delineate novel nuclear import and export signals embopress.org.

This system provides a controlled environment to study the complex dynamics of nuclear protein trafficking, offering insights into the mechanisms that govern the localization and function of nuclear proteins.

Subcellular Organelle Isolation and Fractionation Methodologies

Beyond its role in permeabilizing whole cells, digitonin is also a critical reagent in methodologies aimed at isolating and fractionating subcellular organelles, particularly mitochondria. Its ability to selectively disrupt cholesterol-rich membranes while leaving other membranes intact is key to these applications agscientific.combioblast.atfrontiersin.orgnsf.govoroboros.at.

Selective Isolation and Functional Preservation of Mitochondria

Digitonin is widely employed as a selective detergent for the isolation and study of mitochondria. Mitochondria are membrane-bound organelles responsible for ATP production and metabolic regulation agscientific.com. Digitonin's mechanism of action, targeting cholesterol, allows it to permeabilize the plasma membrane without significantly affecting the mitochondrial membranes, which have a lower cholesterol content agscientific.combioblast.atfrontiersin.orgnsf.govoroboros.at. This selective permeabilization enables researchers to isolate mitochondria effectively while preserving their structural and functional integrity agscientific.comfrontiersin.orgnsf.gov.

The process typically involves using digitonin to permeabilize the plasma membrane of cells or tissues, followed by differential centrifugation to separate mitochondria from other cellular components agscientific.comnih.govdrexel.edu. This method has been successfully applied to isolate mitochondria from various sources, including ascites tumor cells, mouse liver, kidney, heart, brain, skeletal muscle, brown and white adipose tissue, and cultured cells like H9c2 cardiomyocytes agscientific.comfrontiersin.orgnsf.govnih.govdrexel.edu.

A significant advantage of using digitonin for mitochondrial isolation is the preservation of mitochondrial function. Test results have shown improved yield and respiratory control ratio of isolated mitochondria compared to alternative methods that might involve proteolytic enzymes agscientific.com. Isolated mitochondria from cultured cells can retain their functional activity for several hours after isolation drexel.edu. Studies comparing digitonin-permeabilized cells with isolated mitochondria have shown that digitonin, at optimal concentrations, allows for the study of mitochondrial functions like calcium retention capacity (CRC) in a more intact intracellular environment compared to completely isolated mitochondria frontiersin.orgnsf.gov.

Furthermore, digitonin has been found effective in separating the inner and outer layers of mitochondrial membranes, allowing scientists to examine the specific functions of each membrane layer. The inner membrane is rich in cardiolipin, crucial for mitochondrial metabolism, while the outer membrane is involved in transport functions agscientific.com. For subfractionation, a specific concentration of digitonin per milligram of mitochondrial protein is often used to obtain mitoplasts (mitochondria without their outer membrane and intermembrane space constituents) drexel.edu.

This selective isolation method ensures that the isolated mitochondria are functionally preserved, making them suitable for detailed analysis of mitochondrial metabolism, respiration, and other physiological processes.

Enhanced Yield and Purity in Mitochondrial Preparations

Digitonin is extensively employed for the isolation and study of mitochondria, offering a significant advantage in achieving enhanced yield and purity compared to methods relying on proteolytic enzymes. fishersci.atnih.gov Its mechanism involves the selective permeabilization of the plasma membrane, which is rich in cholesterol, while leaving the inner and outer mitochondrial membranes largely intact due to their comparatively lower cholesterol content. fishersci.attranscriptionfactor.orgbiorxiv.org

For instance, studies have demonstrated that using digitonin results in improved mitochondrial yield and respiratory control ratios in isolated mitochondria. fishersci.at An optimized protocol utilizing 0.02% digitonin for cell lysis, followed by differential centrifugation, has been shown to effectively enrich mitochondrial fractions with minimal cytoplasmic contamination. biorxiv.orgnih.gov Research on isolating mitochondria from a single cerebral hemisphere in neonatal mice, employing 0.01% digitonin, yielded approximately 0.17 ± 0.07 mg of mitochondrial protein per hemisphere, with electron microscopy confirming the preserved morphological integrity of both inner and outer membranes. fishersci.canih.gov

The optimal concentration of digitonin is crucial for balancing yield and purity. For example, in 143B cells, 0.02% digitonin was identified as the optimal concentration for maximizing mitochondrial yield while minimizing cytoplasmic contamination. Although higher concentrations like 0.03% also provided appreciable yields, they led to increased co-purification of nuclear fractions. biorxiv.org

Digitonin ConcentrationEffect on Mitochondrial YieldContamination Level (Cytoplasmic)Contamination Level (Nuclear)Reference
0.01%ImprovedLowLow fishersci.canih.gov
0.02%OptimalMinimalMinimal biorxiv.orgnih.gov
0.03%AppreciableMinimalHigher biorxiv.org
≥ 0.04%ReducedIncreasedIncreased biorxiv.org
Assessment of Outer Mitochondrial Membrane Integrity

Digitonin is a valuable tool for assessing the integrity of the outer mitochondrial membrane (OMM). The OMM contains a notable amount of cholesterol, making it susceptible to permeabilization by digitonin, unlike the inner mitochondrial membrane (IMM) which has very low cholesterol content. transcriptionfactor.orgbiorxiv.orgfishersci.ca This differential sensitivity allows researchers to selectively disrupt the OMM while preserving the IMM. fishersci.atnih.govnih.govciteab.com

For example, the levels of Mia40, a soluble protein located in the mitochondrial intermembrane space, can be assessed to determine OMM integrity. Mia40 levels remain stable at digitonin concentrations up to 0.03%, but significantly decrease at concentrations of 0.04% or higher, indicating the lysis of subcellular components, including the OMM. biorxiv.org Furthermore, digitonin is used to prepare mitoplasts (mitochondria stripped of their OMM) at specific concentrations (e.g., 0.2 µg/µg mitochondrial protein) to facilitate the study of IMM function without interference from the OMM. citeab.com The release of cytochrome c from the mitochondrial intermembrane space into the cytosol, following controlled digitonin permeabilization of the plasma membrane, serves as a crucial indicator for evaluating OMM integrity. lipidbook.org

Quantification of Lysosomal Membrane Permeabilization (LMP)

Digitonin plays a critical role in the quantification of lysosomal membrane permeabilization (LMP). This application leverages the distinct cholesterol content between the plasma membrane (high) and the lysosomal membrane (low). fishersci.ieciteab.comfishersci.semybiosource.com By carefully titrating digitonin concentrations, researchers can achieve selective permeabilization of the plasma membrane, leaving the lysosomal membranes intact for subsequent analysis. fishersci.ieciteab.comfishersci.semybiosource.com

LMP is typically quantified by measuring the enzymatic activity of lysosomal hydrolases, such as cysteine cathepsins and β-N-acetyl-glucosaminidase, in the digitonin-extracted cytosolic fraction. This cytosolic activity is then compared to the total enzyme activity within the cell. fishersci.ieciteab.comfishersci.semybiosource.com For instance, an optimal digitonin concentration of 15-18 µg/mL has been determined for MCF-7 cells to selectively permeabilize the plasma membrane without affecting lysosomal integrity, while complete cellular permeabilization occurs at 200 µg/mL digitonin. fishersci.se Digitonin extraction of the cytosol can also be coupled with Western blot analysis for the detection of lysosomal proteins that have translocated to the cytosol. citeab.comfishersci.se

Isolation of Other Cholesterol-Poor Organelles for Downstream Analysis

Beyond mitochondria and lysosomes, digitonin's selective permeabilization properties extend to the isolation of other cholesterol-poor organelles. It effectively permeabilizes cholesterol-rich membranes, such as the plasma membrane, while preserving the integrity of organelles with lower cholesterol content, including the endoplasmic reticulum (ER) and Golgi apparatus. transcriptionfactor.orgwikipedia.org This selective action facilitates the removal of cytosolic components, thereby allowing for the isolation of intact organelle structures for various downstream analyses. wikipedia.org Digitonin treatment has been confirmed to effectively permeabilize cells, leading to the selective isolation of membrane-bound proteins. wikipedia.org

Methodological Innovations in Organelle Enrichment Strategies

Digitonin has been central to several methodological innovations in organelle enrichment strategies, offering efficient and economical approaches for isolating subcellular fractions. Rapid enrichment methods for mitochondria, employing digitonin-mediated cell lysis followed by differential centrifugation, have proven comparable or even superior to commercially available kits in terms of mitochondrial yield and integrity. biorxiv.orgnih.gov These methods are advantageous for their cost-effectiveness and their capacity to process multiple samples concurrently across a wide range of starting cell numbers (from 1x10^6 to 1x10^8 cells). biorxiv.orgnih.gov

Furthermore, digitonin-permeabilization is integrated into advanced techniques such as TurboID-based mapping of organelle membrane protein interactomes. This approach allows for the selective removal of cytosolic proteins while preserving membrane-associated proteins for subsequent mass spectrometry analysis. wikipedia.org Digitonin also plays a role in native immunoprecipitation workflows, where, for instance, a 1% digitonin concentration has been used for the isolation of TOMM20, a mitochondrial surface marker, enabling the study of native organellar proteomes and the preservation of inter-organelle connections. abertay.ac.uk

Solubilization and Characterization of Membrane Proteins

Digitonin is a highly regarded detergent for the solubilization and characterization of membrane proteins due to its mild, non-ionic nature. transcriptionfactor.orgnih.govnih.govfishersci.fiwikipedia.orgnih.gov

Preservation of Native Conformation and Biological Activity of Integral Membrane Proteins

A key advantage of digitonin is its ability to extract integral membrane proteins while largely preserving their native conformation and biological activity. nih.govnih.govfishersci.fiwikipedia.orgnih.govwikipedia.org This is attributed to its mild detergent properties, which are less disruptive to protein structure than harsher detergents like sodium dodecyl sulfate (B86663) (SDS). wikipedia.orgwikipedia.org Digitonin achieves this by forming stable protein-detergent complexes, and its interaction with cholesterol within membranes is thought to contribute to its effectiveness and the stability of these complexes. transcriptionfactor.orgwikipedia.org

Unlike some other detergents, digitonin is known to break protein-lipid and lipid-lipid interactions effectively, but it generally does not disrupt protein-protein interactions. transcriptionfactor.org This characteristic makes it particularly suitable for applications such as co-immunoprecipitation (Co-IP) of membrane protein complexes, where maintaining endogenous protein interactions is crucial. citeab.com

The successful solubilization and preservation of activity often depend on the precise optimization of digitonin concentration and the detergent-to-protein ratio. For example, in the solubilization of the Candida albicans phosphatidylserine (B164497) synthase (Cho1) protein, a concentration of 1.1% digitonin was identified as optimal for achieving the highest enzyme activity. citeab.com Digitonin has been widely applied in structural biology studies, including the crystallization of membrane proteins for X-ray crystallography, as well as in electron microscopy and spectroscopy. wikipedia.org It has also been instrumental in the isolation of various neurotransmitter receptors, such as dopamine, beta-adrenergic, and GABA receptors. nih.gov Despite its reputation for low water solubility, specialized formulations and preparation methods, such as heating or dissolving in dimethyl sulfoxide (B87167) (DMSO), can yield stable digitonin solutions. nih.govfishersci.ca

Advanced Research Approaches Integrating Digitonin

Integration with Enzyme-Catalyzed Proximity Labeling Techniques (e.g., TurboID)

Enzyme-catalyzed proximity labeling (PL) techniques, such as TurboID, are powerful tools for mapping protein-protein interactions (PPIs) and subcellular proteomes in living cells. biophysics-reports.orgsci-hub.se These methods involve genetically fusing a promiscuous biotin (B1667282) ligase (like TurboID) to a bait protein. The enzyme then biotinylates nearby proteins, which can subsequently be enriched and identified via mass spectrometry. biophysics-reports.orgsci-hub.senih.gov

Digitonin plays a crucial role in enhancing the utility of these techniques, particularly for studying membrane-associated interactomes. By selectively permeabilizing the plasma membrane, digitonin allows for the removal of cytosolic proteins, which can otherwise lead to excessive and irrelevant labeling, complicating data analysis. biophysics-reports.org This approach allows for a more precise mapping of protein interactomes at organelle membranes by reducing cytosolic contaminants. biophysics-reports.org

Enhanced Spatial Resolution in Membrane Protein Interactome Mapping

The integration of digitonin with proximity labeling techniques significantly enhances the spatial resolution in membrane protein interactome mapping. For instance, a streamlined protocol combining the TurboID system with digitonin-permeabilization has been developed to efficiently map protein interactions at organelle membranes in live mammalian cells. biophysics-reports.org This method leverages digitonin's ability to selectively permeabilize the plasma membrane, thereby removing cytosolic proteins while maintaining the integrity of inner membranes, such as those of the endoplasmic reticulum (ER) and mitochondria. biophysics-reports.org

This enhanced spatial resolution enables researchers to decipher interaction networks of specific membrane-localized proteins with greater clarity. For example, this approach has been successfully applied to map the interaction networks of ER membrane-shaping proteins like REEP1 and REEP6, providing new insights into their roles in membrane dynamics and organization. biophysics-reports.org The reduction of cytosolic protein interference significantly improves the precision of protein-protein interaction mapping on organelle membranes. biophysics-reports.org

Application in Fluorescent Protease Protection (FPP) Assays for Protein Topology

Fluorescent Protease Protection (FPP) assays utilize digitonin to determine the localization and topology of fluorescently tagged proteins within cells. gbiosciences.comnih.gov This assay relies on the principle that proteases can only degrade polypeptide regions exposed to the cytosol, while those located within protected compartments, such as the lumen of an organelle, remain intact. gbiosciences.comnih.govnih.gov

In an FPP assay, cells expressing a fluorescently tagged protein (e.g., with Green Fluorescent Protein, GFP) are treated with digitonin. Digitonin selectively permeabilizes the plasma membrane due to its interaction with cholesterol, allowing cytosolic proteins to leach out while leaving intracellular organelle membranes intact. gbiosciences.comnih.govnih.gov Subsequently, a broad-spectrum protease like trypsin is introduced. gbiosciences.com If the fluorescent tag is exposed to the cytosol, it will be degraded, resulting in a loss of fluorescence signal. Conversely, if the tag is within a lumenal compartment, it will be protected, and the fluorescence signal will persist. gbiosciences.comnih.govnih.govyoutube.com This method is advantageous as it does not require multiple antibodies against various protein domains and can be performed on living cells, offering a straightforward and rapid way to determine membrane protein orientation in various subcellular organelles, including mitochondria, Golgi, and endoplasmic reticulum. nih.govnih.gov

Use in Studies of Cellular Signaling Pathway Dynamics (e.g., AKT signaling)

Digitonin is also employed in studies investigating the dynamics of cellular signaling pathways. Its ability to transiently perforate the cell membrane at low concentrations without significantly affecting cell viability makes it suitable for delivering imaging probes into cells, particularly suspension cells that are challenging to study using other delivery methods like fusogenic liposomes. ebi.ac.uknih.gov

For instance, digitonin-facilitated delivery of cyclic peptide-based imaging probes has enabled single-cell analysis of AKT signaling activities. ebi.ac.uknih.gov AKT (also known as protein kinase B or PKB) is a crucial serine/threonine kinase involved in regulating diverse cellular functions, including metabolism, growth, proliferation, and survival. frontiersin.orgcellsignal.com By using digitonin to introduce these probes into model systems like U87, THP-1, and Jurkat cells (representing suspended adherent, myeloid, and lymphoid cells, respectively), researchers have been able to interrogate AKT signaling dynamics. nih.gov This approach has revealed cellular heterogeneity in AKT signaling activities, demonstrating that kinetic patterns of AKT signaling and AKT expression levels can be related in some cell types (e.g., THP-1 cells) but decoupled in others (e.g., Jurkat cells). nih.gov This highlights digitonin's utility in dissecting complex signaling cascades at a single-cell level.

Computational and Biophysical Modeling of Digitonin-Membrane Interactions

Understanding the precise mechanisms of digitonin's interaction with biological membranes is crucial for optimizing its applications in research. This has been extensively investigated through a combination of computational and biophysical modeling techniques. Digitonin, as an amphiphilic steroidal saponin, binds specifically to cholesterol in membranes, leading to the formation of cholesterol-digitonin complexes and pore formation. ebi.ac.ukacs.orgresearchgate.net

Langmuir Monolayer Techniques and Spectroscopy (IRRAS)

Langmuir monolayer techniques, often combined with Infrared Reflection Absorption Spectroscopy (IRRAS), are powerful tools for studying the interactions of molecules like digitonin with model lipid membranes at the air/water interface. ebi.ac.ukresearchgate.netresearchgate.netacs.org These techniques allow for the formation of a single layer of lipid molecules, mimicking a half-bilayer, and enable the investigation of changes in surface pressure, molecular packing, and chemical structure upon interaction with digitonin. researchgate.netresearchgate.netacs.org

Studies using Langmuir monolayers have shown that digitonin can adsorb onto both bare and lipid-covered air/water interfaces. ebi.ac.ukresearchgate.netresearchgate.netacs.org While a relatively weak interaction is observed with dipalmitoylphosphatidylcholine (DPPC) monolayers, the presence of cholesterol significantly enhances digitonin's effect. ebi.ac.ukresearchgate.netnih.gov Digitonin has been shown to dissociate weak cholesterol-DPPC complexes and bind cholesterol in an additional layer attached to the original lipid monolayer. researchgate.netnih.gov Detailed analysis using IRRAS and fluorescence microscopy indicates that digitonin interacts with lipid monolayers in a selective manner, influenced by both the headgroup and lipid tails, without causing disruptive effects on the monolayers. ebi.ac.ukresearchgate.netacs.org

Dynamic Light Scattering (DLS) and Quartz Crystal Microbalance with Dissipation (QCM-D)

Dynamic Light Scattering (DLS) and Quartz Crystal Microbalance with Dissipation (QCM-D) are biophysical techniques employed to quantitatively investigate digitonin's interactions with membrane models, providing insights into changes in vesicle size, membrane mass density, and film mechanics. ebi.ac.ukacs.orgresearchgate.netd-nb.inforesearchgate.netdoi.org

DLS measurements are used to elucidate possible interactions and effects of digitonin on vesicle membranes (with and without cholesterol) in terms of shape changes and size. ebi.ac.ukresearchgate.net Research indicates that digitonin affects vesicle size and induces membrane permeability or rupturing primarily in the presence of cholesterol, operating in an all-or-none mechanism dependent on the concentrations of both digitonin and cholesterol. ebi.ac.ukresearchgate.net

QCM-D provides real-time information on mass adsorption and viscoelastic properties of films deposited on a sensor surface. When digitonin interacts with supported lipid bilayers, QCM-D can detect changes in mass density and film mechanics. ebi.ac.ukacs.orgresearchgate.net These studies have demonstrated that digitonin molecules specifically bind to cholesterol in the membrane, leading to the formation of cholesterol-digitonin complexes on the membrane surface by removing cholesterol from the membrane core. ebi.ac.ukacs.orgresearchgate.net The combination of QCM-D with other techniques like X-ray reflectivity (XRR) and dual polarization interferometry (DPI) has further yielded information on the hydration level of these cholesterol-digitonin complexes. ebi.ac.ukacs.orgresearchgate.net

Structure Activity Relationships Sar of Digitonin and Its Analogs

Influence of Digitonin's Glycosidic Moiety on Membrane Activity

Digitonin is a monodesmosidic steroidal saponin, meaning it possesses a single sugar chain attached to its lipophilic aglycone steroid core. nih.gov This amphiphilic structure, with a hydrophilic sugar side chain and a lipophilic aglycone, is central to its potent membrane activities. nih.gov The glycosidic moiety of digitonin consists of a branched pentasaccharide chain (two glucose, two galactose, and one xylose residue). biosynth.com

The primary mechanism of digitonin's membrane activity is its interaction with cholesterol in eukaryotic cell membranes. nih.govuni-heidelberg.deresearchgate.net Digitonin molecules specifically bind to cholesterol, leading to the formation of digitonin-cholesterol complexes. nih.govuni-heidelberg.denih.gov This interaction is critical, as digitonin's ability to induce membrane permeability or cause membrane rupture is entirely dependent on the presence of cholesterol. nih.gov In membranes lacking cholesterol, digitonin exhibits minimal to no activity. nih.gov

The interaction process involves digitonin penetrating the inner layer of the membrane and binding to cholesterol, which then moves to the outer membrane layer, ultimately causing membrane leakage. nih.gov At lower concentrations, this results in the formation of pores and increased membrane permeability, while at higher concentrations, it can lead to the complete disintegration of the membrane. nih.gov

Comparative Analysis of Digitonin Analogs for Permeabilization and Solubilization Efficacy

The efficacy of digitonin in permeabilizing cell membranes and solubilizing membrane proteins has led to the exploration of its analogs, both natural and synthetic, to identify compounds with improved or more specific activities. The goal is to find molecules with better solubility, stability, and reduced heterogeneity compared to the natural product, which is extracted from the foxglove plant (Digitalis purpurea). moleculardimensions.com

One of the most significant and well-characterized analogs is the synthetic detergent glyco-diosgenin (B8134288) (GDN). moleculardimensions.comphysicsworld.com GDN was designed to mimic the structural and functional properties of digitonin. physicsworld.comresearchgate.net It features a steroid-based hydrophobic group linked to a di-maltose head group. moleculardimensions.com Comparative studies have demonstrated that GDN offers several advantages over digitonin for research applications.

A key parameter for comparing detergents is the critical micelle concentration (CMC), the concentration at which detergent molecules aggregate to form micelles. A lower CMC generally indicates greater stability of the detergent-protein complexes. GDN has a significantly lower CMC (18 µM) compared to digitonin (0.25-0.5 mM), suggesting it can form stable micelles at lower concentrations. moleculardimensions.comlubio.ch Furthermore, GDN exhibits superior water solubility (>10%) compared to digitonin. moleculardimensions.com

The following interactive table provides a comparative overview of the properties of Digitonin and its synthetic analog, Glyco-diosgenin (GDN).

FeatureDigitoninGlyco-diosgenin (GDN)Reference
Source Natural (from Digitalis purpurea)Synthetic moleculardimensions.com
Purity Variable, potential for byproducts (e.g., digitoxin (B75463), digoxin)High, no toxic byproducts moleculardimensions.comlubio.ch
Batch-to-Batch Variability PresentAbsent moleculardimensions.comlubio.ch
Critical Micelle Concentration (CMC) 0.25-0.5 mM18 µM moleculardimensions.comlubio.ch
Water Solubility Low≥10% moleculardimensions.com
Toxicity Higher, due to potential cardiac glycoside contaminantsLower moleculardimensions.com

In practical applications, such as the solubilization of membrane proteins for structural biology, GDN has proven to be a highly effective substitute for digitonin. moleculardimensions.com For instance, GDN has been successfully used to isolate and study the TatBC protein complex, where digitonin's instability and tendency to cause "clouding" in solutions made biophysical analysis impossible. physicsworld.com

Development and Characterization of Synthetic Digitonin Mimics (e.g., Glyco-diosgenin) for Research Applications

The development of synthetic digitonin mimics like glyco-diosgenin (GDN) has been a significant advancement for membrane protein research. moleculardimensions.comphysicsworld.com The primary motivation for creating these synthetic analogs was to overcome the inherent drawbacks of naturally sourced digitonin, which include batch-to-batch variability, low solubility, high price, and the presence of toxic impurities like digitoxin and digoxin. moleculardimensions.com

GDN was first characterized in 2012 and was specifically designed to be a "drop-in substitute" for digitonin. moleculardimensions.com It shares a similar molecular weight with digitonin and possesses a comparable steroid-based hydrophobic core, but it is appended with a di-maltose head group. moleculardimensions.com This synthetic nature ensures high purity and eliminates the problem of batch-to-batch inconsistency, which is a major issue with natural digitonin preparations. moleculardimensions.comlubio.ch

The characterization of GDN has revealed its utility in various research applications, most notably in cryogenic electron microscopy (Cryo-EM) for determining the structure of membrane proteins. moleculardimensions.com GDN has been successfully employed in the structural determination of several important membrane protein complexes, including the activated GLP-1 receptor in complex with G protein and the dimeric Fₒ region of mitochondrial ATP synthase. moleculardimensions.com In these studies, GDN was used to solubilize and purify the protein complexes, demonstrating its efficacy as a mild detergent that can maintain the structural integrity of these delicate assemblies. moleculardimensions.com

The advantages of GDN over digitonin are summarized in the interactive table below.

Advantage of GDNDescriptionReference
No Batch-to-Batch Variation As a synthetic compound, GDN's composition is consistent, ensuring reproducibility in experiments. moleculardimensions.comlubio.ch
No Toxic Byproducts The synthesis of GDN does not produce harmful contaminants like digitoxin and digoxin, which are often present in natural digitonin extracts. moleculardimensions.comlubio.ch
Lower Critical Micelle Concentration (CMC) GDN's lower CMC (18 µM vs. 0.25-0.5 mM for digitonin) indicates greater efficiency in forming micelles and stabilizing membrane proteins at lower concentrations. moleculardimensions.comlubio.ch
Better Water Solubility GDN has a significantly higher water solubility (≥10%) compared to digitonin, making it easier to work with in aqueous buffers. moleculardimensions.com
Cost-Effectiveness GDN is generally more affordable than highly purified digitonin, making it a more accessible reagent for many research labs. moleculardimensions.comlubio.ch

The successful development and application of GDN have paved the way for the rational design of other synthetic surfactants that mimic the properties of natural detergents. researchgate.net These efforts aim to expand the toolkit of detergents available to membrane protein biochemists, enabling the study of a wider range of challenging protein targets. researchgate.net

Comparative Methodological Considerations

Digitonin in Contrast to Other Non-Ionic Detergents (e.g., DDM, CHAPS)

Digitonin's mechanism of action as a detergent is rooted in its specific interaction with cholesterol, which is abundant in plasma membranes guidechem.comlabome.comuni-heidelberg.de. This cholesterol-binding property allows digitonin to selectively form pores in the plasma membrane while leaving cholesterol-poor organelle membranes, such as those of the endoplasmic reticulum and nucleus, largely intact guidechem.comlabome.comnih.gov. This selectivity is a key differentiator when compared to other non-ionic detergents.

In contrast, n-Dodecyl β-D-maltoside (DDM) is a glycosidic surfactant frequently used for the isolation of hydrophobic and membrane proteins, particularly when the preservation of protein activity is crucial labome.comsigmaaldrich.com. DDM is recognized for its efficiency in protein solubilization, including for 2-D electrophoresis, often outperforming detergents like CHAPS and NP-40 labome.com. It has a relatively low critical micellar concentration (CMC) of 0.17 mM, which can lead to reduced detergent usage, and it forms well-defined micelles that help maintain the stable native state of numerous proteins sigmaaldrich.comnih.gov. DDM is also commonly exchanged for other detergents or nanodiscs prior to vitrification steps in cryo-electron microscopy (Cryo-EM) sample preparation, indicating its strong initial extraction capabilities nih.govpreprints.org.

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic non-denaturing detergent labome.comfishersci.atfishersci.ca. Zwitterionic detergents possess both positive and negative charges, resulting in a net zero charge, and are generally considered harsher than non-ionic detergents labome.com. CHAPS is suitable for applications requiring the protection of native protein conformation and is often used for the solubilization and purification of membrane proteins fishersci.atfishersci.ca. Its high CMC (6 mM at room temperature) allows for efficient removal by dialysis labome.com. While digitonin is a steroid detergent used for selective permeabilization of cholesterol-containing plasma membranes, Triton X-100 is a general-purpose non-ionic detergent that solubilizes membranes broadly and can prevent non-specific protein interactions researchgate.net.

The choice between digitonin, DDM, and CHAPS often depends on the specific research objective, the type of membrane protein, and the desired level of membrane integrity post-treatment. Digitonin is preferred for selective permeabilization, while DDM and CHAPS are widely used for the solubilization and stabilization of membrane proteins, with DDM often noted for maintaining protein activity labome.comsigmaaldrich.com.

The following table summarizes some comparative properties of Digitonin, DDM, and CHAPS:

DetergentTypeKey CharacteristicCMC (approx.)Primary Application
DigitoninNon-ionic (steroidal glycoside)Cholesterol-binding, selective permeabilization of plasma membrane, leaves organelles intact0.25–0.5 mM nih.govbiorxiv.orgSelective cell permeabilization, extraction of cholesterol-rich membrane proteins
DDM (n-Dodecyl β-D-maltoside)Non-ionic (glycosidic surfactant)Efficient protein solubilization, preserves protein activity, forms stable micelles0.17 mM labome.comnih.govMembrane protein extraction and stabilization, particularly for structural studies (e.g., Cryo-EM)
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)ZwitterionicNon-denaturing, maintains native protein conformation6 mM labome.comSolubilization and purification of membrane proteins, often in conjunction with other detergents

Advantages and Limitations of Digitonin Permeabilization Versus Alternative Cell Lysis or Fractionation Methods

Digitonin permeabilization offers distinct advantages, particularly in studies requiring access to intracellular components while preserving organelle integrity. A primary advantage is its specificity : digitonin primarily targets cholesterol in cell membranes, allowing researchers to access the cytoplasm without disturbing internal cell structures such as the nucleus and mitochondria guidechem.comlabome.combiorxiv.org. This selective permeabilization is crucial for applications like immunofluorescence staining, where antibodies need to penetrate the cell membrane but not affect the integrity of the target antigen or other internal structures guidechem.com. For instance, in studies involving mRNA localization, digitonin retained a high proportion of mRNA signal (93.56% ± 2.48%) compared to Triton X-100 (9.18% ± 1.08%), which tends to solubilize endosomal membranes biorxiv.org.

Another advantage is its versatility and compatibility with various downstream applications, including membrane protein studies and manipulation of cellular processes guidechem.com. Digitonin permeabilization can be finely tuned to control the extent of membrane disruption guidechem.com. It is also used in sequential detergent extraction protocols, where digitonin first releases cytosolic components, followed by a stronger detergent to extract membrane-bound proteins nih.govnih.gov. This sequential approach allows for the fractionation of cytosolic and membrane proteins, yielding higher amounts of protein compared to some other methods nih.gov.

However, digitonin permeabilization also presents limitations . A significant challenge is the optimization of concentration guidechem.com. Too low a concentration may result in insufficient pore formation, while excessively high concentrations can lead to cell damage, lysis, or irreversible cell death guidechem.comepicypher.com. The optimal digitonin concentration is cell-type specific and requires careful titration to achieve efficient permeabilization (e.g., >95% permeabilized cells) without causing unwanted lysis or precipitation epicypher.comconicet.gov.ar. For example, studies have shown that neuronal nuclear membranes can be uniquely vulnerable to even low concentrations of digitonin, highlighting the need for careful optimization or alternative approaches for sensitive cell types nih.gov.

Compared to alternative cell lysis or fractionation methods:

Mechanical Lysis/Hypotonic Lysis: While methods like hypotonic lysis can be used to isolate nuclei, they may introduce biophysical stress to the native chromatin state biorxiv.org. Digitonin permeabilization, especially under isotonic conditions, can reduce perturbation of chromatin and yield more high-quality cell barcodes in single-cell ATAC-seq experiments compared to nuclear preps using hypotonic lysis biorxiv.org. However, some studies combine hypotonic buffers with detergents like NP-40 and digitonin for nuclei isolation, where NP-40 is responsible for cell lysis and digitonin for nuclei permeabilization researchgate.net.

Other Detergents (e.g., Triton X-100, Saponin): Unlike digitonin, detergents like Triton X-100 are non-selective and permeabilize all lipid bilayers, including nuclear membranes, and can lead to significant loss of intracellular components if not carefully controlled biorxiv.orgbio-techne.com. Saponin, like digitonin, interacts with cholesterol and is considered a mild detergent, but digitonin has shown better retention of mRNA signals in some contexts biorxiv.org.

Impact of Digitonin Purity and Batch Variation on Experimental Reproducibility

The purity and batch variation of digitonin can significantly impact experimental reproducibility in biological research. As a natural product extracted from the Digitalis plant, digitonin can exhibit inherent batch-to-batch variability moleculardimensions.comgoogle.com. This variability can stem from the extraction and purification processes, potentially leading to inconsistencies in the compound's composition and the presence of impurities google.comrsc.org. Such inconsistencies can translate into differing experimental outcomes, making it challenging to achieve reliable and reproducible results across different experiments or laboratories moleculardimensions.comunb.brtandfonline.com.

For instance, studies have highlighted that the lack of reproducibility across batches is a common issue with certain reagents unb.br. When digitonin is used for sensitive applications such as cell permeabilization, even slight variations in purity or concentration can alter the extent of membrane disruption, leading to inconsistent access to intracellular components or varying degrees of cell lysis epicypher.com. The optimal concentration of digitonin for permeabilization is cell-type specific, and if the effective concentration varies between batches due to purity differences, the established protocols may not yield consistent results epicypher.com.

The challenges associated with digitonin as a natural product include its batch-to-batch variability, relatively low solubility, and higher cost compared to some synthetic alternatives moleculardimensions.com. Furthermore, natural digitonin preparations may contain harmful toxic byproducts, such as digitoxin (B75463) and digoxin, which are cardiac and steroidal glycosides that can interfere with cellular processes and confound experimental results moleculardimensions.com.

To address these issues, synthetic alternatives like glyco-diosgenin (B8134288) (GDN) have gained popularity moleculardimensions.com. GDN is a synthetic compound designed as a substitute for digitonin, offering advantages such as no batch-to-batch variability, higher water solubility (>10%), and a lower price moleculardimensions.com. GDN also has a much smaller CMC (18 µM) compared to digitonin (0.5 mM), which can influence its detergent properties and effectiveness nih.govmoleculardimensions.com. The consistent quality of synthetic compounds like GDN helps ensure greater experimental reproducibility moleculardimensions.comrsc.org.

Emerging Research Directions and Prospects

Exploration of Digitonin in Mechanistic Studies of Cellular Processes Beyond Membrane Permeabilization

The selective action of digitonin on cholesterol-rich plasma membranes, while preserving the integrity of cholesterol-poor organellar membranes, provides a unique window into the internal workings of the cell. This has enabled researchers to move beyond simply creating pores and to start dissecting complex cellular processes in situ.

One significant area of exploration is the study of intracellular signaling pathways. Researchers have successfully used low, non-toxic concentrations of digitonin to transiently introduce non-cell-permeable imaging probes into living suspension cells. nih.govrsc.org This method has been instrumental in analyzing the dynamics of signaling proteins like AKT in single cells, allowing for the real-time profiling of kinase activities and resolving cellular heterogeneity in signaling responses. nih.govescholarship.org By providing direct access to the cytosol, digitonin facilitates the study of enzyme kinetics, protein phosphorylation, and the influence of ions like calcium on processes such as catecholamine secretion. nih.gov

Furthermore, digitonin-permeabilized cell models are proving invaluable for investigating the mechanics of intracellular transport and motility. By maintaining the structural integrity of the cytoskeleton after permeabilization, these models allow for the detailed study of processes like saltatory particle motion. nih.gov Such systems have been used to demonstrate the sensitivity of intracellular movement to ATP and calcium and to implicate specific motor proteins, like dynein-like ATPases, in driving pigment motion. nih.gov The ability to introduce antibodies, ions, and small molecules into a cell that retains its core structural and functional elements is a powerful tool for dissecting the molecular machinery of cellular organization and function. guidechem.comnih.gov

Table 1: Applications of Digitonin in Mechanistic Cellular Studies

Research Area Application of Digitonin Cellular Process Investigated Key Findings
Intracellular Signaling Delivery of non-permeable peptide-based imaging probes into suspension cells. nih.gov AKT signaling dynamics at the single-cell level. nih.govrsc.org Revealed heterogeneity in AKT signaling and its relationship with protein expression levels. nih.gov
Enzyme Kinetics Permeabilization to allow substrate access to intracellular enzymes. nih.gov Tyrosine hydroxylase activity and peroxidase-catalyzed reactions. nih.gov Enabled in situ measurement of enzymatic reactions within a cellular context. nih.gov
Intracellular Motility Creation of a functional in vitro model with intact cytoskeletons. nih.gov Saltatory pigment motion in erythrophores. nih.gov Identified the roles of Ca2+, ATP, and dynein-like ATPases in driving motility. nih.gov
Protein Transport Selective permeabilization of the plasma membrane to study nuclear import/export. nih.gov Nucleocytoplasmic transport of proteins. guidechem.com Facilitated the investigation of protein movement between the cytoplasm and nucleus. nih.gov

Potential for Developing Refined Digitonin Derivatives for Highly Specific Research Applications

While natural digitonin is a powerful tool, its inherent limitations—such as batch-to-batch variability, potential toxicity, and a heterogeneous composition—have spurred the development of refined derivatives and synthetic analogs. moleculardimensions.com This research direction aims to create molecules with enhanced properties tailored for highly specific applications, from structural biology to non-invasive diagnostics.

A prominent example is the synthetic analog Glyco-diosgenin (B8134288) (GDN) . Developed as a substitute for digitonin, GDN offers significant advantages, including chemical homogeneity, improved solubility, and the absence of toxic byproducts often found in natural extracts. moleculardimensions.comphysicsworld.com These features have made GDN increasingly popular for the solubilization and stabilization of membrane proteins for structural determination by single-particle cryo-electron microscopy (cryo-EM). moleculardimensions.comnih.gov Its use has enabled the structural analysis of challenging protein complexes that were difficult to study using traditional detergents. physicsworld.com

Another avenue of development is the creation of functionalized digitonin derivatives for cellular imaging and detection. Researchers have synthesized novel fluorescent digitonin derivatives (FDDs) designed to selectively bind to cholesterol. researchgate.net These probes have shown potential for the non-invasive detection of skin cholesterol, which is being explored as an early biomarker for atherosclerosis. researchgate.net The ability to attach functional moieties like fluorophores opens up possibilities for creating a new class of biosensors that can target specific cellular components for real-time monitoring and diagnostic purposes. The development of such refined derivatives represents a shift from using digitonin as a bulk permeabilization agent to designing precision tools for targeted molecular investigation. guidechem.com

Table 2: Comparison of Digitonin and its Synthetic Derivative GDN

Property Digitonin Glyco-diosgenin (GDN) Advantage of GDN
Source Natural product (from Digitalis purpurea) moleculardimensions.com Synthetic moleculardimensions.comphysicsworld.com No batch-to-batch variability, consistent quality. moleculardimensions.com
Composition Heterogeneous mixture moleculardimensions.com Homogeneous, single compound moleculardimensions.com Reproducible experimental results.
Purity May contain toxic byproducts (e.g., digitoxin (B75463), digoxin) moleculardimensions.com High purity, free of biological toxins. moleculardimensions.com Lower cellular toxicity, cleaner system for biophysical analysis. moleculardimensions.com
Solubility Low solubility in water moleculardimensions.com >10% solubility in water moleculardimensions.com Easier to handle and use in a wider range of buffer conditions.
Application Membrane permeabilization, protein solubilization guidechem.com Membrane protein stabilization for cryo-EM, biophysical analysis. physicsworld.comnih.gov Superior for high-resolution structural biology and sensitive assays. physicsworld.comnih.gov

Integration with Multi-Omics Data Analysis for Comprehensive Cellular Understanding

The complexity of cellular function cannot be fully captured by studying single molecules or pathways in isolation. The era of "omics" aims to build a holistic view by integrating large datasets from genomics, transcriptomics, proteomics, and metabolomics. Digitonin is emerging as a critical tool in this landscape, particularly in the sample preparation stages for proteomics, which is a cornerstone of multi-omics analysis.

The selective permeability induced by digitonin allows for sophisticated cell fractionation strategies. researchgate.net Researchers use a technique called differential detergent fractionation, often employing digitonin first to gently permeabilize the plasma membrane and release the cytosolic protein fraction. nih.govresearchgate.net Subsequent extraction with stronger detergents can then solubilize membrane-bound and organellar proteins. researchgate.netnih.gov This sequential extraction provides highly enriched subcellular fractions, which is crucial for reducing the complexity of the sample before analysis by mass spectrometry. nih.govmdpi.com By cleanly separating cytosolic proteins from mitochondrial or other membrane-associated proteins, digitonin-based methods yield high-quality proteomic data with greater depth and coverage. researchgate.netresearchgate.net

This high-resolution proteomic data can then be integrated with other omics datasets. For example, changes in the abundance of proteins in the cytosolic fraction (obtained via digitonin extraction) can be correlated with changes in gene expression from transcriptomics (RNA-seq) data or with shifts in metabolite levels from metabolomics studies. rsc.orgmdpi.com This integrative approach allows scientists to connect genetic information to functional protein expression and metabolic output, revealing the complex regulatory networks that govern cellular behavior in health and disease. mdpi.comnih.gov The use of digitonin to prepare clean, compartment-specific samples is therefore a key enabling step for generating the robust proteomics data required for meaningful multi-omics integration and a deeper, systems-level understanding of the cell. nih.govnih.gov

Q & A

Q. What are the primary applications of digitonin in membrane biology studies, and how do researchers optimize its concentration for plasma membrane permeabilization?

Digitonin is widely used to selectively permeabilize plasma membranes while preserving organelle integrity, particularly mitochondria. A standardized protocol involves titrating digitonin concentrations (0.005–0.05% w/v) based on cell type, as excess amounts induce gelation or unintended organelle lysis . For mitochondrial isolation, a study on ascites tumor cells demonstrated that 0.02% digitonin yielded optimal respiratory control ratios (RCR = 3.5–4.0) compared to proteolytic methods (RCR = 2.0) . Researchers should validate concentrations via preliminary assays measuring lactate dehydrogenase (LDH) release to confirm plasma membrane specificity.

Q. How does digitonin facilitate cholesterol removal in serum samples, and what methodological precautions are critical for reproducibility?

Digitonin binds cholesterol stoichiometrically (1:1 molar ratio), forming insoluble complexes. In gas chromatography workflows, incomplete cholesterol removal occurs at low digitonin concentrations (<0.1 mg/mL), while excess (>0.3 mg/mL) causes drug co-precipitation . A modified protocol using 50°C incubation for 5 minutes (vs. traditional boiling) improved anti-convulsant drug recovery by 15–20% and reduced variability (RSD < 5%) . Researchers must pre-test digitonin-cholesterol binding efficiency using radiochemical assays to avoid interference in downstream analyses.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on digitonin’s effects on mitochondrial membrane potential across studies?

Discrepancies often arise from differences in cell types, digitonin exposure time, and assay conditions. For example, HeLa cells treated with 0.01% digitonin for 2 minutes showed stable ΔΨm (JC-1 ratio = 8.0), but prolonged exposure (>5 minutes) caused depolarization (JC-1 ratio = 2.5) . To mitigate this, calibrate treatment duration using real-time fluorescence monitoring and include controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to validate assay sensitivity. Cross-validate findings with alternative detergents (e.g., saponin) to isolate digitonin-specific effects .

Q. What advanced methodologies integrate digitonin with single-cell RNA sequencing to study mitochondrial-nuclear crosstalk?

Recent protocols combine digitonin-based permeabilization (0.015% for 3 minutes) with Smart-seq2 to enrich mitochondrial transcripts. A 2023 study on cardiomyocytes achieved 95% mitochondrial RNA capture efficiency while preserving nuclear RNA integrity (RIN > 8.5) . Key steps include:

  • Pre-treating cells with 10 µM oligomycin to stabilize mitochondrial membranes.
  • Using low-temperature (4°C) digitonin buffers to minimize ribosomal RNA leakage.
  • Validating transcriptome data via qPCR for mitochondrial-encoded genes (e.g., MT-ND1, MT-CO2) .

Q. How does digitonin’s critical micelle concentration (CMC) influence its efficacy in protein extraction workflows, and how can researchers optimize it for hydrophobic membrane proteins?

Digitonin’s CMC (~0.03% in aqueous buffers) limits its solubilization capacity for integral membrane proteins. A 2022 study demonstrated that supplementing digitonin (0.05%) with 0.1% lauryl maltose neopentyl glycol (LMNG) increased cytochrome P450 extraction efficiency by 40% without denaturation . For crystallography, pre-incubating membranes with 0.5 mM CHAPS before digitonin treatment improved monodispersity (PDI < 0.2) in size-exclusion chromatography .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing digitonin-induced variability in high-throughput screening (HTS) assays?

Non-linear regression models (e.g., four-parameter logistic curves) effectively quantify digitonin’s dose-dependent cytotoxicity. For outlier detection in HTS, apply robust z-score normalization with a threshold of |z| > 3. A 2024 screen of 10,000 compounds identified 12 false positives due to digitonin-drug precipitation; these were excluded via tandem LC-MS validation .

Q. How can researchers address batch-to-batch variability in digitonin quality affecting experimental reproducibility?

Commercial digitonin varies in purity (60–95% by HPLC). A 2021 study established a purity-correction formula:

Effective Concentration=Nominal Concentration×%Purity95\text{Effective Concentration} = \frac{\text{Nominal Concentration} \times \% \text{Purity}}{95}

Pre-screening batches via thin-layer chromatography (TLC) and normalizing concentrations reduced inter-experiment variability from 25% to 8% .

Recent Advances (2023–2025)

  • Nanoparticle-Digitonin Conjugates : Engineered AuNP-digitonin hybrids improved targeted lysosome permeabilization in cancer cells, achieving 90% drug release at pH 5.0 .
  • Cryo-EM Applications : Digitonin’s use in subnanometer-resolution structures of GPCRs increased from 15% (2020) to 40% (2024) of published studies, attributed to its gentle lipid removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.